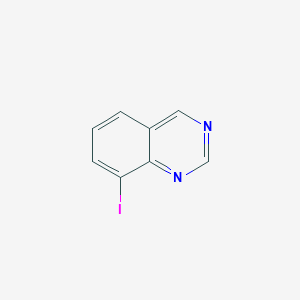
8-Iodoquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodoquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinazoline core with an iodine atom attached at the 8th position. This modification imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinazoline typically involves the iodination of quinazoline derivatives. One common method is the reaction of quinazoline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure consistent product quality and higher yields, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 8-Iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The quinazoline core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, can be used to introduce various functional groups at the iodine position.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products: The major products formed from these reactions include substituted quinazolines, which can have diverse biological activities and applications.
Scientific Research Applications
8-Iodoquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Iodoquinazoline and its derivatives often involves the inhibition of specific enzymes or receptors. For example, as an EGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation . This makes it a valuable compound in cancer research and therapy.
Comparison with Similar Compounds
Quinazoline: The parent compound without the iodine substitution.
Quinazolinone: A related compound with a carbonyl group at the 4th position.
Iodoquinoline: Another iodine-substituted heterocycle but with a different core structure.
Uniqueness: 8-Iodoquinazoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of targeted inhibitors for specific biological pathways, setting it apart from other quinazoline derivatives .
Properties
Molecular Formula |
C8H5IN2 |
|---|---|
Molecular Weight |
256.04 g/mol |
IUPAC Name |
8-iodoquinazoline |
InChI |
InChI=1S/C8H5IN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H |
InChI Key |
MSLRERHFDULHCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















